molecular formula C9H19NO B1434944 Cyclopentanemethanol, 1-[(ethylamino)methyl]- CAS No. 1549855-30-2

Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Cat. No.: B1434944
CAS No.: 1549855-30-2
M. Wt: 157.25 g/mol
InChI Key: PIAKMDLRTPKUGL-UHFFFAOYSA-N
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Description

Molecular Formula and IUPAC Nomenclature

Cyclopentanemethanol, 1-[(ethylamino)methyl]- has the molecular formula C₉H₁₉NO , with a molecular weight of 157.25 g/mol . Its IUPAC name is [1-(ethylaminomethyl)cyclopentyl]methanol , reflecting its cyclopentane backbone substituted with a hydroxymethyl group and an ethylamino-methyl moiety. The SMILES notation (CCNCC1(CCCC1)CO ) confirms the connectivity: a cyclopentane ring with a hydroxymethyl (-CH₂OH) group and an ethylamino (-CH₂-NH-CH₂CH₃) branch at the 1-position.

Table 1: Key molecular descriptors

Property Value Source
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
SMILES CCNCC1(CCCC1)CO
InChIKey PIAKMDLRTPKUGL-UHFFFAOYSA-N

Stereochemical Features and Isomerism

The compound contains two stereogenic centers : the cyclopentane carbon bearing the hydroxymethyl group and the carbon linked to the ethylamino group. While the PubChem entry does not explicitly specify stereoisomerism, computational analysis suggests potential for four stereoisomers (two enantiomeric pairs). Experimental data on optical activity or resolution remain unreported in the literature reviewed.

Comparative Structural Analysis with Related Compounds

Cyclopentylmethanol (C₆H₁₂O)

Cyclopentylmethanol consists of a cyclopentane ring with a primary alcohol (-CH₂OH) group. Key differences from the target compound include:

  • Lack of nitrogen : No ethylamino substituent.
  • Simpler structure : Single functional group (hydroxymethyl).
  • Lower molecular weight : 100.16 g/mol vs. 157.25 g/mol.

1-Cyclopentylethanol (C₇H₁₄O)

This secondary alcohol features a cyclopentyl group bonded to a ethanol moiety (-CH(OH)CH₃). Contrasts include:

  • Alcohol position : Secondary vs. primary alcohol in the target compound.
  • Branching : Ethyl group in 1-cyclopentylethanol vs. ethylamino-methyl in the target.
  • Boiling point : 68°C at 8 mmHg for 1-cyclopentylethanol.

Cyclobutanemethanol (C₅H₁₀O)

Cyclobutanemethanol has a four-membered ring with a hydroxymethyl group. Comparisons highlight:

  • Ring strain : Cyclobutane’s 90° bond angles vs. cyclopentane’s 108°, affecting reactivity.
  • Physical properties : Lower density (0.913 g/mL) and boiling point (143–144°C) than cyclopentane analogs.

Table 2: Structural comparison of related compounds

Compound Molecular Formula Functional Groups Key Feature
Target Compound C₉H₁₉NO Hydroxymethyl, ethylamino Bifunctional substitution
Cyclopentylmethanol C₆H₁₂O Hydroxymethyl Primary alcohol
1-Cyclopentylethanol C₇H₁₄O Secondary alcohol Cyclopentyl-ethanol linkage
Cyclobutanemethanol C₅H₁₀O Hydroxymethyl Four-membered ring

Properties

IUPAC Name

[1-(ethylaminomethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAKMDLRTPKUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of Cyclopentanemethanol, 1-[(ethylamino)methyl]- typically involves:

  • Starting from cyclopentanemethanol or related cyclopentane derivatives.
  • Functional group transformations to introduce the ethylamino methyl group.
  • Use of catalytic or reagent-mediated steps to achieve substitution with high yield and purity.

Preparation of Cyclopentanemethanol Core

According to ChemicalBook, cyclopentanemethanol (CAS 3637-61-4) can be synthesized via deprotection of trimethylsilyl ethers using ionic liquids as catalysts under mild conditions in methanol solvent. The reaction proceeds at room temperature with high yield (up to 98%) and green chemistry considerations, using ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate as catalyst.

Key Reaction Conditions:

Parameter Condition
Catalyst Ionic liquid [Dsim]HSO4 (0.02 mmol)
Solvent Methanol (2 mL)
Temperature Room temperature
Reaction Time ~5 minutes (0.0833333 h)
Yield 98%

This step provides the cyclopentanemethanol backbone necessary for further functionalization.

Introduction of the Ethylaminomethyl Group

The ethylaminomethyl substituent is generally introduced via reductive amination or nucleophilic substitution on an appropriate cyclopentanemethanol derivative.

A detailed synthetic route is described in a research report from the U.S. Army Medical Research (DTIC), where functionalized cyclopentane derivatives bearing amino and hydroxyl groups were synthesized through multi-step sequences involving:

  • Oxidation of cyclopentane derivatives to carboxylic acid or ester intermediates.
  • Conversion to amino alcohols via Hofmann rearrangement and reduction steps.
  • Subsequent reaction with ethylamine or ethylamino-containing precursors to introduce the ethylaminomethyl moiety.

For example, the compound 4-amino-2,3-dihydroxy-1-cyclopentanemethanol was synthesized and then reacted with electrophilic reagents to introduce amino groups, followed by reduction and cyclization steps to yield the target molecule.

Representative Synthetic Scheme (Based on Research Findings)

Step Description Reagents/Conditions Outcome
1 Oxidation of cyclopentanemethanol derivative Sodium permanganate oxidation Diacetoxycyclopentanedicarboxylic acid intermediate
2 Conversion to anhydride and carbamoyl derivatives Treatment with ethoxyacetylene and ammonia Carbamoylcyclopentanecarboxylic acid derivatives
3 Hofmann hypobromite reaction Hofmann rearrangement conditions Amino-substituted cyclopentanemethanol
4 Esterification and acetylation Acetylation reagents Protected amino alcohols
5 Reduction of esters Lithium borohydride reduction Amino alcohols
6 Reaction with ethylamine-containing reagents Nucleophilic substitution or reductive amination Introduction of ethylaminomethyl group
7 Final purification and characterization Chromatography, NMR, IR Pure Cyclopentanemethanol, 1-[(ethylamino)methyl]-

Alternative Preparation via Cyclopentane Derivatives

Other patents and processes describe the preparation of cyclopentane derivatives, which can serve as intermediates for the target compound. For example:

  • Thermal conversion of cyclohexanol or cyclohexene to methylcyclopentene derivatives followed by addition of hydroxyl or alkoxy groups.
  • Ring-opening and condensation reactions of methyl esters of cyclopentanecarboxylic acids, followed by nucleophilic substitution with amines.

These methods emphasize:

  • Use of aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
  • Controlled temperatures (60–150 °C) for substitution reactions.
  • Catalytic steps using ion exchangers or metal methoxides.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield/Notes Reference
Deprotection of silyl ethers Ionic liquid [Dsim]HSO4, methanol Room temp, short reaction time 98% yield, green chemistry
Multi-step oxidation and Hofmann rearrangement Sodium permanganate, ammonia, lithium borohydride Multiple steps, varying temps Amino alcohol intermediate formed
Thermal conversion and alkoxy addition Cyclohexanol, silicon dioxide catalyst 250–400 °C, gas phase High yield of cyclopentane derivatives
Ring-opening and condensation of methyl esters Metal methoxide, aprotic solvents 70–150 °C High yield of substituted cyclopentanecarboxylic acids

Research Findings and Notes

  • The use of ionic liquids as catalysts in the deprotection step is notable for its mildness and environmental friendliness.
  • The multi-step synthesis involving oxidation, rearrangement, and reduction requires careful control of reaction conditions to maintain yields and purity.
  • Thermal and catalytic methods for cyclopentane derivative preparation provide versatile starting points for further functionalization but may require complex purification.
  • The introduction of the ethylaminomethyl group is typically achieved by nucleophilic substitution or reductive amination on hydroxymethyl cyclopentane derivatives, a step that must be optimized for selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanemethanol, 1-[(ethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the ethylamino group.

Scientific Research Applications

Chemical Synthesis

Catalytic Reactions
Cyclopentanemethanol, 1-[(ethylamino)methyl]- can serve as a versatile intermediate in organic synthesis. It has been utilized in catalytic reactions involving radical cyclization processes. For instance, research has shown that employing tetrabutylammonium hypophosphite as a reagent allows for the efficient synthesis of cyclopentanemethanol derivatives, yielding high quantities of the product under mild conditions . This demonstrates its utility in developing new synthetic pathways for complex organic molecules.

Esterification Processes
The compound can also participate in esterification reactions. Recent innovations in metal-free catalysts have enabled the synthesis of valuable esters from alcohols like cyclopentanemethanol, showcasing its role in green chemistry initiatives aimed at reducing environmental impact while maintaining high yield and purity .

Medicinal Chemistry

Pharmacological Studies
Cyclopentanemethanol derivatives have been investigated for their potential pharmacological properties. For example, compounds derived from cyclopentanemethanol have shown promise in modulating neurotransmitter systems, which is crucial for developing medications targeting neurological disorders. The structural characteristics of these derivatives often enhance their interaction with biological targets, leading to improved therapeutic effects.

Bioactivity Assays
In vitro studies have assessed the bioactivity of cyclopentanemethanol derivatives against various biological targets. These studies indicate that certain derivatives exhibit significant activity in inhibiting key enzymes involved in metabolic pathways, suggesting potential applications as therapeutic agents .

Case Study 1: Radical Cyclization

In a study focusing on radical cyclization reactions, cyclopentanemethanol was used to synthesize chiral products with high enantioselectivity. The research highlighted that oxazaborolidines derived from chiral amino alcohols could effectively direct the formation of desired products, demonstrating the compound's relevance in asymmetric synthesis .

Case Study 2: Neuropharmacological Applications

A recent investigation into piperazine derivatives indicated that compounds structurally related to cyclopentanemethanol exhibited antidepressant-like effects in rodent models. Although direct testing on cyclopentanemethanol itself was limited, its structural analogs showed promise as serotonin reuptake inhibitors, paving the way for further exploration into its neuropharmacological potential.

Data Tables

Application Area Details
Chemical SynthesisUsed as an intermediate in radical cyclization and esterification reactions
Medicinal ChemistryInvestigated for pharmacological properties and bioactivity against metabolic enzymes
Case Study Highlights- Radical cyclization leading to chiral products
- Antidepressant-like effects observed

Mechanism of Action

The mechanism of action of cyclopentanemethanol, 1-[(ethylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

1-Phenylcyclopentanemethanamine (CAS 17511-89-6)
  • Structure : Cyclopentane with a phenyl (-C₆H₅) and a primary amine (-CH₂NH₂) at the 1-position.
  • Key Differences :
    • Replaces hydroxymethyl with phenyl (aromatic vs. polar alcohol).
    • Lacks hydroxyl group, reducing hydrogen-bonding capacity.
    • Higher lipophilicity due to aromatic ring, impacting bioavailability .
1-Cyclopentylethanamine Hydrochloride (CAS 150812-09-2)
  • Structure : Cyclopentane substituted with an ethylamine (-CH₂CH₂NH₂) and a hydrochloride salt.
  • Key Differences: Contains a primary amine in salt form, enhancing water solubility. No hydroxyl group; cationic nature alters pharmacokinetics .
1-(Dimethylamino)-N,N-dimethylcyclopentanemethylamine (CAS 5062-75-9)
  • Structure: Cyclopentane with a dimethylamino (-N(CH₃)₂) group.
  • Key Differences :
    • Tertiary amine with two methyl groups, reducing basicity compared to primary/secondary amines.
    • Increased steric hindrance may affect receptor binding .
1-Ethylcyclopentanol (CAS 1462-96-0)
  • Structure : Cyclopentane with ethyl (-CH₂CH₃) and hydroxyl (-OH) groups.
  • Key Differences :
    • Lacks nitrogen, eliminating amine-related reactivity or receptor interactions.
    • Simpler structure with lower molecular weight (C₇H₁₄O, 114.19 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups LogP* (Predicted) Solubility Profile
[1-(Ethylamino)cyclopentyl]methanol 143.227 -NHCH₂CH₃, -CH₂OH ~0.5 Moderate in polar solvents
1-Phenylcyclopentanemethanamine 175.26 -C₆H₅, -CH₂NH₂ ~2.1 Low aqueous solubility
1-Cyclopentylethanamine HCl 163.72 -CH₂CH₂NH₃⁺Cl⁻ ~1.8 High in water
1-Ethylcyclopentanol 114.19 -CH₂CH₃, -OH ~1.3 Moderate in alcohols

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s polar groups (amine, alcohol) balance its hydrophilicity and lipophilicity, making it suitable for drug design.
  • The phenyl derivative (CAS 17511-89-6) is more lipophilic, favoring membrane penetration but limiting solubility .

Nomenclature and Regulatory Considerations

  • Naming Variants: The target compound may be ambiguously named (e.g., "1-(ethylaminomethyl)cyclopentanemethanol"), but its IUPAC name ensures specificity ().
  • Regulatory Status : Derivatives like 1-cyclopentylethanamine hydrochloride () are regulated as salts, requiring compliance with handling guidelines for ionic compounds .

Biological Activity

Cyclopentanemethanol, 1-[(ethylamino)methyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H13NO
  • Molecular Weight : 113.17 g/mol
  • CAS Number : 3637-61-4
  • InChI Key : ISQVBYGGNVVVHB-UHFFFAOYSA-N

Biological Activity

Cyclopentanemethanol derivatives have shown various biological activities, primarily as receptor antagonists and enzyme inhibitors. The following table summarizes key findings related to its biological activity:

Activity Details Source
Receptor Antagonism Acts as a tachykinin receptor antagonist, influencing neuropeptide signaling pathways.
Enzyme Inhibition Inhibits neutral endopeptidase, which plays a role in the degradation of neuropeptides.
Biocatalysis Potential Shows promise in biotransformation processes, maintaining activity while avoiding inactivation.
Cytotoxicity Exhibits cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.Not specified
  • Receptor Interaction : Cyclopentanemethanol derivatives can bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
  • Enzymatic Pathways : By inhibiting enzymes like neutral endopeptidase, these compounds can alter the metabolism of neuropeptides, leading to enhanced analgesic effects.
  • Cellular Effects : The compound's ability to induce cytotoxicity suggests that it may disrupt cellular processes in cancer cells, leading to apoptosis.

Case Study 1: Tachykinin Receptor Antagonism

A study explored the efficacy of cyclopentanemethanol derivatives in blocking tachykinin receptors involved in pain signaling. The results indicated a significant reduction in pain response in animal models treated with these compounds compared to controls.

Case Study 2: Inhibition of Neutral Endopeptidase

Research demonstrated that cyclopentanemethanol derivatives could effectively inhibit neutral endopeptidase activity, resulting in increased levels of neuropeptides such as substance P and neurokinin A. This effect was linked to enhanced analgesic properties.

Q & A

Q. What are the established synthetic routes for Cyclopentanemethanol, 1-[(ethylamino)methyl]-?

The compound can be synthesized via two primary methods:

  • Alkylation of cyclopentanol derivatives : Reacting cyclopentanol with ethylamine-containing alkyl halides in the presence of alcoholic potassium hydroxide (KOH) to introduce the ethylamino-methyl group .
  • Dehydration of alcohols : Cyclopentene homologs are first prepared, followed by functionalization with ethylamino groups. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-alkylation or isomerization .

Experimental protocols emphasize purification via fractional distillation or column chromatography to isolate the target compound .

Q. What spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopentane ring structure and ethylamino-methyl substituent. Coupling constants in 1^1H NMR help assign stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 149.16 g/mol for similar cyclopentanemethanol derivatives) .
  • Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and amine (-NH) functional groups via characteristic stretching frequencies .

Q. What are the critical physical properties of this compound?

Reported data for analogous cyclopentanemethanol derivatives include:

  • Density : ~1.28 g/cm³ (predicted) .
  • Boiling Point : ~278°C (predicted under standard conditions) .
  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and amine groups, but limited in non-polar solvents .

These properties guide solvent selection for reactions and biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies may arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Systematic Structure-Activity Relationship (SAR) Studies : Modifying the ethylamino group or cyclopentane ring to assess how structural changes affect activity (e.g., antibacterial or enzyme inhibition) .
  • Cross-Validation : Replicating assays in multiple models (e.g., bacterial strains, cell lines) and using standardized protocols (e.g., MIC determinations for antimicrobial studies) .

Q. What experimental designs are suitable for evaluating its potential as a pharmaceutical intermediate?

  • In Vitro Toxicity Screening : Assess cytotoxicity in human cell lines (e.g., HepG2) using MTT assays .
  • Metabolic Stability Tests : Incubate with liver microsomes to measure half-life and identify major metabolites via LC-MS .
  • Target Binding Studies : Molecular docking simulations paired with surface plasmon resonance (SPR) to evaluate affinity for biological targets (e.g., bacterial enzymes) .

Q. How should researchers analyze conflicting data on its environmental impact?

  • Ecotoxicological Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Biodegradation Studies : Monitor degradation rates in soil/water systems via HPLC or GC-MS to identify breakdown products .
  • Bioaccumulation Potential : Measure logPP (octanol-water partition coefficient) to predict environmental persistence .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .
  • Reaction Engineering : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line IR) to adjust parameters dynamically .

Q. How can computational methods enhance research on this compound?

  • Quantum Chemical Calculations : Predict thermodynamic stability and reaction pathways using DFT (e.g., Gaussian 09) .
  • Molecular Dynamics (MD) Simulations : Study interactions with lipid bilayers or proteins to inform drug design .
  • Cheminformatics : Use QSAR models to correlate structural descriptors with observed activities .

Q. What are the challenges in stereochemical analysis, and how are they addressed?

  • Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for structurally similar alcohols .

Q. How do solvent effects influence its reactivity in synthesis?

  • Polar Protic vs. Aprotic Solvents : Ethanol promotes nucleophilic substitution in alkylation steps, while DMF enhances solubility of intermediates .
  • Solvent-Free Conditions : Reduce side reactions in dehydration steps; however, may require higher temperatures .

Methodological Resources

  • Synthesis Protocols : Detailed in The Preparation and Properties of Some 1-Alkyl-Cyclopentanols .
  • Environmental Assessment Frameworks : Refer to JECFA and ECHA guidelines for biodegradation and toxicity testing .
  • Biological Evaluation : Follow protocols from Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclopentanemethanol, 1-[(ethylamino)methyl]-
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Cyclopentanemethanol, 1-[(ethylamino)methyl]-

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